
2-(Allylamino)-N-isopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylamino)-N-isopropylbenzamide is an organic compound that features an allylamino group and an isopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylamino)-N-isopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzamide core.
Introduction of Allylamino Group: The allylamino group is introduced through a nucleophilic substitution reaction, where an allylamine reacts with a suitable benzamide derivative.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation, where isopropyl halide reacts with the intermediate compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Allylamino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation Products: Oxides of the allylamino group.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2-(Allylamino)-N-isopropylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-(Allylamino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allylamino group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The isopropyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Allylamino)-N-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(Allylamino)-N-ethylbenzamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(Allylamino)-N-propylbenzamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(Allylamino)-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, binding affinity, and overall biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-propan-2-yl-2-(prop-2-enylamino)benzamide |
InChI |
InChI=1S/C13H18N2O/c1-4-9-14-12-8-6-5-7-11(12)13(16)15-10(2)3/h4-8,10,14H,1,9H2,2-3H3,(H,15,16) |
InChI Key |
NKGQEEYMPLZMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
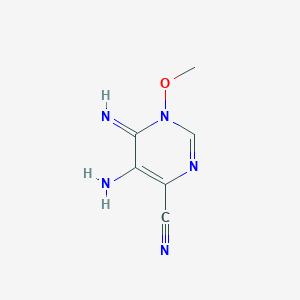
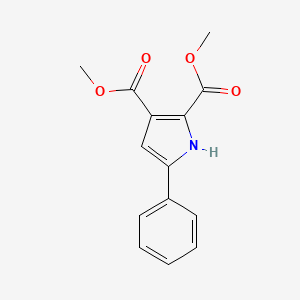
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
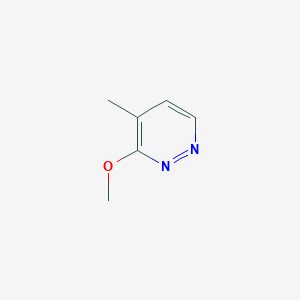
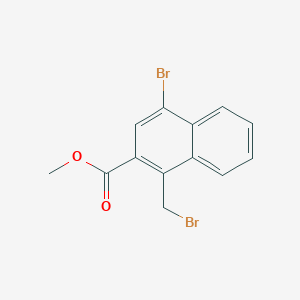
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)

![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
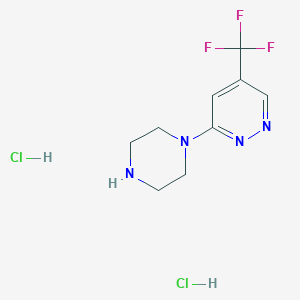


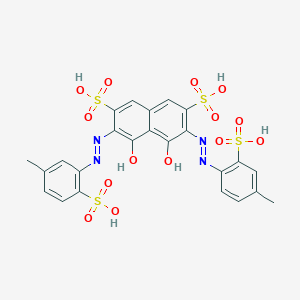
![Ethyl 3,3,6-trifluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13095883.png)
